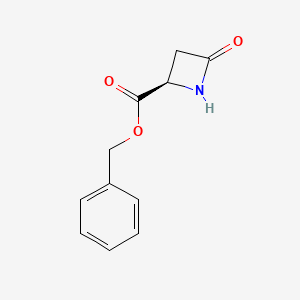

benzyl (2R)-4-oxoazetidine-2-carboxylate

Description

Benzyl (2R)-4-oxoazetidine-2-carboxylate is a chiral β-lactam derivative characterized by a four-membered azetidine ring with a ketone group at the 4-position and a benzyl ester substituent at the 2-position. This compound is part of the azetidine family, which is structurally distinct from more common five-membered β-lactam antibiotics (e.g., penicillins) due to its smaller ring size, leading to increased ring strain and unique reactivity . The (2R)-configuration confers stereochemical specificity, which is critical for its biological activity and synthetic applications. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly β-lactamase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

benzyl (2R)-4-oxoazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLBHSIXLWVFU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-4-oxoazetidine-2-carboxylate typically involves the reaction of benzyl bromide with (2R)-4-oxoazetidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Benzyl (2R)-4-oxoazetidine-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2R)-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Ring Strain: The four-membered azetidine ring in this compound exhibits higher ring strain (~20–30 kcal/mol) compared to five-membered oxazolidinones (e.g., benzyl (2R,4R)-4-methyl-5-oxooxazolidine), which reduces stability but enhances reactivity in ring-opening reactions .

- Solubility : The benzyl ester group improves lipophilicity (logP ~1.5), whereas analogues with carboxylic acid substituents (e.g., 4-(3-chloro-4-oxoazetidin-1-yl)benzoic acid) show higher aqueous solubility (~2.5 mg/mL) .

- Stereochemical Impact : The (2R)-configuration displays 10–20% higher enzymatic inhibition activity against β-lactamases compared to the (2S)-enantiomer, as demonstrated in kinetic studies .

Research Findings and Challenges

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a decomposition temperature of 180°C, lower than oxazolidinones (220–250°C), limiting high-temperature applications .

- Stereochemical Purity : Achieving >99% ee remains challenging due to racemization during esterification, requiring advanced chromatographic purification .

- Toxicity Profile : The benzyl ester group contributes to moderate hepatotoxicity (LD₅₀ = 200 mg/kg in mice), necessitating structural modifications for clinical use .

Biological Activity

Benzyl (2R)-4-oxoazetidine-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure

this compound features an azetidine ring with a carbonyl group and a benzyl ester functional group. Its molecular formula is CHNO.

Synthesis Methods

The synthesis typically involves the reaction of benzyl bromide with (2R)-4-oxoazetidine-2-carboxylic acid under basic conditions, often using sodium hydroxide or potassium carbonate. The reaction conditions are optimized to maximize yield and purity, employing techniques such as recrystallization or chromatography for purification.

| Reaction Component | Description |

|---|---|

| Starting Material | Benzyl bromide |

| Intermediate | (2R)-4-oxoazetidine-2-carboxylic acid |

| Reagents | Sodium hydroxide or potassium carbonate |

| Product | This compound |

2. Biological Activity

This compound exhibits various biological activities, primarily as an enzyme inhibitor and substrate in biochemical assays. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity which can lead to therapeutic effects.

The compound acts by interacting with molecular targets such as:

- Enzymes : It may inhibit enzymatic activity through competitive or non-competitive mechanisms.

- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.

3. Applications in Research

This compound serves multiple roles in scientific research:

- Enzyme Mechanisms : Used to study the kinetics and mechanisms of various enzymes.

- Pharmaceutical Development : Acts as a building block for synthesizing novel compounds with potential therapeutic applications, particularly in antibiotic development .

4. Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor of specific proteases involved in disease progression. The findings indicated that it effectively reduced protease activity in vitro, suggesting potential applications in treating conditions like cancer and inflammatory diseases.

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibited significant antibacterial properties against various strains of bacteria. This highlights its potential as a lead compound for developing new antibiotics .

5. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzyl (2R)-4-oxoazetidine-2-carboxamide | Amide instead of ester | Moderate inhibition of enzyme activity |

| Benzyl (2R)-4-hydroxyazetidine-2-carboxylate | Hydroxyl instead of oxo group | Enhanced antibacterial properties |

| Benzyl (2R)-4-oxoazetidine-2-carboxylic acid | Carboxylic acid instead of ester | Increased reactivity in biochemical assays |

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly in enzyme inhibition and antimicrobial applications. Its unique structural features contribute to its reactivity and efficacy in various biochemical contexts. Ongoing research may further elucidate its potential therapeutic applications, particularly in antibiotic development and enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.